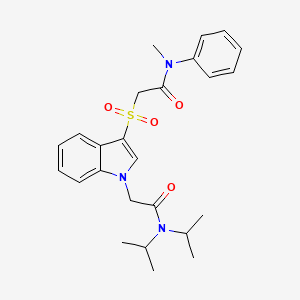

2-((1-(2-(diisopropylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

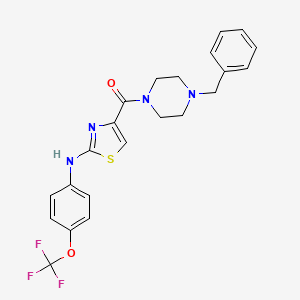

2-((1-(2-(diisopropylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C25H31N3O4S and its molecular weight is 469.6. The purity is usually 95%.

BenchChem offers high-quality 2-((1-(2-(diisopropylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-(diisopropylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Intracellular Drug Delivery Systems

Nanocarriers based on 2-(diisopropylamino)ethyl methacrylate (DPAEMA) have garnered attention for their ability to transport therapeutic agents intracellularly. DPAEMA is a cationic, amine-containing monomer that imparts pH-sensitivity due to its pKa of around 6.2. Under acidic conditions (pH < 6.2), DPAEMA transitions into a hydrophobic state, making it ideal for drug delivery applications. Researchers have synthesized stable cationic DPAEMA nanoparticles with controlled nanometric size and stability for drug release .

siRNA Transfection

DPAEMA-based nanogels exhibit lower cytotoxicity compared to those formulated with 2-diethylamino ethyl methacrylate (DEAEMA). These nanoparticles are promising candidates for small interfering RNA (siRNA) transfection, a critical technique in gene silencing and therapeutic applications .

Antimicrobial Hydrogels and Nanostructures

Tertiary amines in DPAEMA contribute to desirable properties such as antimicrobial behavior and good biocompatibility. Researchers have explored DPAEMA’s function in hydrogels and nanostructures, emphasizing its potential in antimicrobial applications .

pH-Responsive Nanoparticles for Cancer Therapy

DPAEMA-containing nanoparticles have been investigated for the delivery of hydrophobic, non-charged anticancer agents. These nanoparticles exhibit pH-responsive behavior, aiding in controlled drug release at specific target locations. Optimizing the properties of these vectors requires a deeper understanding of DPAEMA’s solution behavior .

Polymeric Nanoparticle Micelles

DPAEMA has been incorporated into diblock copolymers, such as those based on 2-methacryloyloxyethyl phosphorylcholine (MPC). These polymeric nanoparticle micelles offer potential applications in drug delivery and other biomedical fields .

Biocompatible Hydrophobic Blocks in Nanoparticles

Due to its high biocompatibility, DPAEMA serves as an excellent ionizable hydrophobic block in nanoparticles. Its unique pH-dependent behavior makes it valuable for designing drug carriers and other biomedical materials .

Wirkmechanismus

Target of Action

The compound, also known as 2-[(1-{[bis(propan-2-yl)carbamoyl]methyl}-1H-indol-3-yl)sulfonyl]-N-methyl-N-phenylacetamide, is a complex molecule that has been studied for its potential therapeutic applications It’s known that similar compounds, such as cationic nanoparticles, have been widely investigated for their potent ability to transport therapeutic agents intracellularly .

Mode of Action

It’s known that similar compounds, such as cationic nanoparticles, have demonstrated favorable ph-responsive phase transition and membrane-disruptive behavior for intracellular drug delivery .

Biochemical Pathways

It’s known that similar compounds, such as cationic nanoparticles, have been used for the delivery of hydrophobic, non-charged anticancer agents wherein the release of the payload is aided by diffusion out of the nanocarriers to the target location .

Pharmacokinetics

It’s known that similar compounds, such as cationic nanoparticles, have been synthesized with controlled particle nanometric size and stability for drug-release applications .

Result of Action

It’s known that similar compounds, such as cationic nanoparticles, have demonstrated lower cytotoxicity in comparison to other formulations, making them promising candidates for certain applications .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, pH conditions can affect the behavior of similar compounds, such as cationic nanoparticles . Under pH conditions greater than its pK a from protonation, the compound bears a hydrophobic nature and rapidly transitions into a hydrophobic state under pH conditions lower than 6.2 (acidic) from deprotonation .

Eigenschaften

IUPAC Name |

2-[3-[2-(N-methylanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O4S/c1-18(2)28(19(3)4)24(29)16-27-15-23(21-13-9-10-14-22(21)27)33(31,32)17-25(30)26(5)20-11-7-6-8-12-20/h6-15,18-19H,16-17H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLYIGCKCKZGIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Chlorophenyl)-8,9-bis(diphenylphosphoryl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene](/img/structure/B2434518.png)

![2-[6-Oxo-3-(trifluoromethyl)piperidin-3-yl]acetic acid](/img/structure/B2434526.png)

![2-(3,9-dimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri nyl)acetamide](/img/structure/B2434529.png)

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2434534.png)

![methyl 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2434540.png)